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molecular formula C9H15ClN2 B3022329 N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride CAS No. 141832-98-6

N1-Methyl-N1-phenylethane-1,2-diamine hydrochloride

Cat. No. B3022329
M. Wt: 186.68 g/mol
InChI Key: ZJPBJPCJQDNKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04381401

Procedure details

In a procedure similar to Example 1, N-methylaniline hydrochloride (17.4 g, 0.10 mole), 2-oxazolidinone (8.7 g, 0.10 mole) and 50 ml of 2-(2-methoxyethoxy)-ethanol were heated for four hours. Removal of the solvent in vacuo gave a quantitative yield of N-methyl-N-phenyl-1,2-ethanediamine hydrochloride as a purplish solid. Workup as before afforded the crude diamine in also a quantitative crude yield as a dark yellow liquid. Distillation at 95° C. to 100° C. (0.5 mm Hg) gave a 79 percent yield of the purified product as a clear liquid. Spectral data and gas chromatographic analysis as compared to an authentic sample confirmed its structure.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O1[CH2:14][CH2:13][NH:12]C1=O>COCCOCCO>[ClH:1].[CH3:2][N:3]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:14][CH2:13][NH2:12] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
Cl.CNC1=CC=CC=C1
Name
Quantity
8.7 g
Type
reactant
Smiles
O1C(NCC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(CCN)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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